7-hydroxy-3-[2-(propan-2-yl)phenoxy]-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-[2-(propan-2-yl)phenoxy]-4H-chromen-4-one is a compound belonging to the class of coumarins, which are known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in plants, fungi, and bacteria . This particular compound has garnered interest due to its potential pharmacological properties and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-[2-(propan-2-yl)phenoxy]-4H-chromen-4-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with 2-(propan-2-yl)phenol under specific conditions. One common method is the Knoevenagel condensation, where the coumarin derivative is reacted with an aldehyde in the presence of a base such as piperidine . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-[2-(propan-2-yl)phenoxy]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-hydroxy-3-[2-(propan-2-yl)phenoxy]-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may inhibit specific enzymes or proteins involved in disease pathways, such as DNA gyrase in bacteria or cyclooxygenase (COX) in inflammation .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-phenoxy-8-formylchromone: Another coumarin derivative with similar structural features but different functional groups.
4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: A coumarin derivative with an epoxide group, used in different chemical reactions.
Uniqueness
7-hydroxy-3-[2-(propan-2-yl)phenoxy]-4H-chromen-4-one is unique due to the presence of the isopropyl group on the phenoxy moiety, which can influence its biological activity and chemical reactivity. This structural feature may enhance its lipophilicity and ability to interact with hydrophobic targets in biological systems .
Properties
IUPAC Name |
7-hydroxy-3-(2-propan-2-ylphenoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11(2)13-5-3-4-6-15(13)22-17-10-21-16-9-12(19)7-8-14(16)18(17)20/h3-11,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJQSGBGFRAFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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